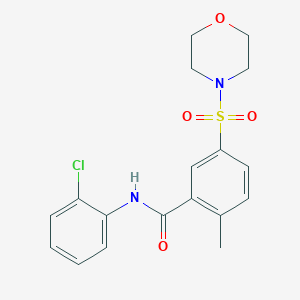
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since then been used in various experiments, especially in the field of stem cell research.
作用机制
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting GSK3, which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3 is known to phosphorylate β-catenin, which leads to its degradation. N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide inhibits GSK3, which results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have effects on other cell types. It has been shown to inhibit the proliferation of cancer cells, including melanoma, ovarian, and pancreatic cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its specificity for GSK3, which makes it a useful tool for studying the role of GSK3 in various cellular processes. Additionally, it has been shown to be stable in cell culture conditions and has a long half-life. However, one limitation of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its relatively high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in the generation of specific cell types for use in regenerative medicine. Additionally, there is interest in the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors to target multiple pathways simultaneously. Finally, there is interest in the development of more potent and selective GSK3 inhibitors that may have improved efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research, especially in the field of stem cell research. It works by inhibiting GSK3 and activating the Wnt signaling pathway, which has effects on cell proliferation, differentiation, and apoptosis. While it has several advantages, including its specificity and stability, it also has limitations, including its cost. Despite these limitations, there are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research, including its use in regenerative medicine and in combination with other small molecule inhibitors.
合成方法
The synthesis of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a four-step process that includes the reaction of 2,6-dimethylphenyl isocyanate with 2-chlorobenzoic acid, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
科学研究应用
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research, especially in the field of stem cell research. It has been shown to promote the self-renewal of embryonic stem cells and induced pluripotent stem cells by inhibiting glycogen synthase kinase 3 (GSK3) and activating the Wnt signaling pathway. Additionally, it has been used in the differentiation of neural progenitor cells and the generation of dopaminergic neurons from human pluripotent stem cells.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-6-7-14(26(23,24)21-8-10-25-11-9-21)12-15(13)18(22)20-17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAVLMOBDFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohexyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5058531.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)

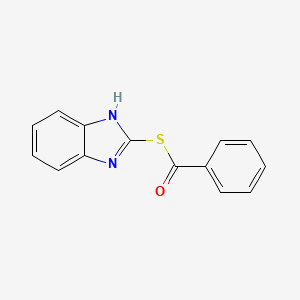
![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)
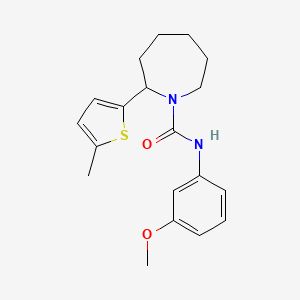
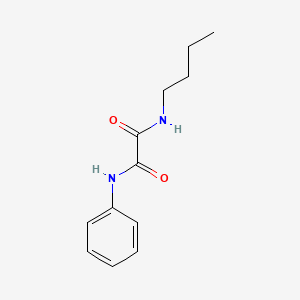
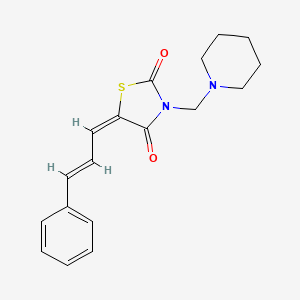


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5058597.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
![2-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5058603.png)
